2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid

Lipophilicity Druglikeness Membrane permeability

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is a synthetic coumarin derivative characterized by a 3,4,7-trimethyl substitution pattern on the chromen-2-one core and a propanoic acid moiety linked via an ether bond at the 5-position. It has a molecular formula of C15H16O5 and a molecular weight of 276.28 g/mol.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
CAS No. 853892-40-7
Cat. No. B1335764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid
CAS853892-40-7
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)O
InChIInChI=1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17)
InChIKeyKAZIEQWMUFVXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic Acid (CAS 853892-40-7) Procurement: A Coumarin Propanoic Acid for Research & Development


2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid is a synthetic coumarin derivative [1] characterized by a 3,4,7-trimethyl substitution pattern on the chromen-2-one core and a propanoic acid moiety linked via an ether bond at the 5-position . It has a molecular formula of C15H16O5 and a molecular weight of 276.28 g/mol [1]. The compound is primarily used as a research chemical in early drug discovery and chemical biology , and it is no longer commercially available from major suppliers as a stock item, requiring custom synthesis for procurement [2].

Why 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic Acid Cannot Be Replaced by Generic Coumarins


Generic coumarin substitution fails for 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid because its unique 3,4,7-trimethyl substitution pattern and 5-oxypropanoic acid side chain fundamentally alter key physicochemical and biological properties relative to unsubstituted coumarin or simpler derivatives . The presence of three methyl groups and the propanoic acid moiety increases lipophilicity (predicted LogP ~3.03 ) by nearly 1.5 log units compared to coumarin (LogP ~1.39 [1]), affecting membrane permeability and protein binding [2]. Additionally, the propanoic acid group introduces a carboxylic acid functionality absent in most simple coumarins, enabling pH-dependent solubility and potential ionic interactions that are critical for structure-activity relationships (SAR) in drug discovery programs .

Quantitative Differentiation of 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic Acid from Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted Coumarin and 4-Hydroxycoumarin

The target compound exhibits significantly higher lipophilicity than common coumarin scaffolds, as quantified by computed LogP values. This is a key determinant for passive membrane diffusion and protein binding. [1]

Lipophilicity Druglikeness Membrane permeability

Increased Molecular Weight and Complexity for Scaffold Hopping

The target compound has a higher molecular weight and more complex substitution pattern than foundational coumarin scaffolds, expanding the accessible chemical space for lead optimization. [1]

Molecular diversity Scaffold hopping Chemical space

Carboxylic Acid Moiety Enables pH-Dependent Solubility and Salt Formation

The propanoic acid group imparts pH-dependent solubility and the ability to form salts, a feature absent in many simple coumarin derivatives.

Solubility Formulation Salt formation

Class-Level Anti-inflammatory Potential Inferred from Propanoic Acid Coumarin SAR

Although no direct bioactivity data exists for this exact compound, SAR studies on closely related 4-hydroxy coumarin-beta-aryl propanoic acid derivatives demonstrate potent and selective COX-2 inhibition, with IC50 values as low as 21.03 µl/ml for optimized analogs. [1]

Anti-inflammatory COX-2 inhibition SAR

Unique Substitution Pattern Not Found in Common Commercial Coumarin Libraries

The 3,4,7-trimethyl substitution pattern on the chromen-2-one core is a distinct feature that is not present in standard coumarin screening libraries, making this compound a valuable tool for exploring novel structure-activity relationships.

Chemical diversity Screening library Novel scaffold

Research Applications for 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic Acid Based on Evidence


Scaffold for Anti-inflammatory Drug Discovery Leveraging Propanoic Acid SAR

Researchers developing novel non-steroidal anti-inflammatory drugs (NSAIDs) can use this compound as a starting scaffold for optimizing COX-2 selectivity and potency. The propanoic acid moiety, as demonstrated in related SAR studies, enables interactions with the COX active site [1]. The 3,4,7-trimethyl substitution pattern provides a distinct chemical handle for further derivatization and exploration of lipophilic binding pockets.

Chemical Probe for Investigating Lipophilic Coumarin Membrane Interactions

The significantly increased LogP (3.03 vs. 1.39 for coumarin) makes this compound a useful tool for studying how enhanced lipophilicity affects cellular uptake, intracellular distribution, and off-target binding in coumarin-based probes . Its predicted high lipophilicity may also be leveraged in designing brain-penetrant analogs [2].

Building Block for Generating Diverse Coumarin Derivatives via Carboxylic Acid Chemistry

The propanoic acid group allows for straightforward derivatization through amide coupling, esterification, or reduction, enabling the rapid synthesis of focused libraries [3]. This functional handle is absent in simpler coumarins and provides a synthetic advantage for medicinal chemistry campaigns .

Reference Compound for Physicochemical Profiling of Novel Coumarin Analogs

Due to its well-defined computed properties (LogP 3.03, MW 276.28, HBD 1, HBA 5), this compound can serve as a reference standard for benchmarking experimental LogD, solubility, and permeability assays of newly synthesized coumarin derivatives [4]. Its discontinued commercial status also underscores the need for internal synthesis or custom procurement for sustained use.

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